molecular formula C11H24O3Si B8380662 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid

2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid

Cat. No. B8380662
M. Wt: 232.39 g/mol
InChI Key: LPOQMJJLBZAHQJ-UHFFFAOYSA-N
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Patent
US08946231B2

Procedure details

To a solution of 2-hydroxy-3-methylbutanoic acid (5.0 g, 42.3 mmol) in DMF (21.2 mL) at 0° C. were added imidazole (6.34 g, 93.0 mmol) and DMAP (1.55 g, 12.7 mmol). The mixture was stirred for 5 min and TBDMS-Cl (14.0 g, 93.0 mmol) was added. The mixture was allowed to warm to ambient temperature. After 18 h, HCl (1.0 M in water) was added and the mixture was extracted with ethyl ether. The organic layer was washed with sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude product was dissolved in THF (25 mL) and a solution of KOH (7.12 g, 127 mmol) in THF (130 mL) and water (40 mL) was added at 0° C. The mixture was stirred for 1 h. The solution was acidified and the mixture was extracted with ethyl acetate (5×). The combined organic extracts was dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→60% hexanes/ethyl acetate) gave the title compound (4.44 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Name
Quantity
21.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.12 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4].N1C=CN=C1.[CH3:14][C:15]([Si:18](Cl)([CH3:20])[CH3:19])([CH3:17])[CH3:16].Cl.[OH-].[K+]>CN(C=O)C.CN(C1C=CN=CC=1)C.C1COCC1.O>[Si:18]([O:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4])([C:15]([CH3:17])([CH3:16])[CH3:14])([CH3:20])[CH3:19] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C(=O)O)C(C)C
Name
Quantity
6.34 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
21.2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.55 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in THF (25 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→60% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.44 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08946231B2

Procedure details

To a solution of 2-hydroxy-3-methylbutanoic acid (5.0 g, 42.3 mmol) in DMF (21.2 mL) at 0° C. were added imidazole (6.34 g, 93.0 mmol) and DMAP (1.55 g, 12.7 mmol). The mixture was stirred for 5 min and TBDMS-Cl (14.0 g, 93.0 mmol) was added. The mixture was allowed to warm to ambient temperature. After 18 h, HCl (1.0 M in water) was added and the mixture was extracted with ethyl ether. The organic layer was washed with sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude product was dissolved in THF (25 mL) and a solution of KOH (7.12 g, 127 mmol) in THF (130 mL) and water (40 mL) was added at 0° C. The mixture was stirred for 1 h. The solution was acidified and the mixture was extracted with ethyl acetate (5×). The combined organic extracts was dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→60% hexanes/ethyl acetate) gave the title compound (4.44 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Name
Quantity
21.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.12 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4].N1C=CN=C1.[CH3:14][C:15]([Si:18](Cl)([CH3:20])[CH3:19])([CH3:17])[CH3:16].Cl.[OH-].[K+]>CN(C=O)C.CN(C1C=CN=CC=1)C.C1COCC1.O>[Si:18]([O:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4])([C:15]([CH3:17])([CH3:16])[CH3:14])([CH3:20])[CH3:19] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C(=O)O)C(C)C
Name
Quantity
6.34 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
21.2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.55 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in THF (25 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→60% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.44 g
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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